

Structural Comparison Guide: Chloro- vs. Bromo-Substituted Isophthalic Acids

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Compound of Interest

Compound Name: 5-Bromo-4-chloroisophthalic acid

CAS No.: 191227-53-9

Cat. No.: B3249108

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Executive Summary & Core Directive

Objective: To provide a rigorous, data-driven comparison of chloro- and bromo-substituted isophthalic acids (IPAs), focusing on structural parameters, supramolecular behaviors, and physicochemical properties. This guide is designed for researchers in crystal engineering, metal-organic framework (MOF) synthesis, and medicinal chemistry who require precise isostere selection strategies.

Editorial Note: Unlike standard catalog listings, this guide emphasizes the causality between atomic-level halogen substitution and macroscopic material performance. We analyze why a simple Cl

Br swap alters solubility, melting points, and crystal packing, providing actionable protocols for experimental validation.

Structural & Electronic Parameters

The substitution of a hydrogen atom on the isophthalic acid core with a halogen (Cl or Br) introduces significant steric and electronic perturbations. These changes drive the differences

in self-assembly and reactivity.

Atomic and Molecular Dimensions

The primary differentiator is the size and bond length of the halogen substituent. Bromine, being larger and more polarizable, introduces greater steric strain and stronger dispersion interactions than chlorine.

Parameter	Chloro-Substituent (-Cl)	Bromo-Substituent (-Br)	Impact on IPA Scaffold
Van der Waals Radius	1.75 Å	1.85 Å	Br creates larger exclusion zones, potentially twisting carboxyl groups out of planarity to relieve steric strain.
C-X Bond Length	~1.72 Å	~1.87 – 1.90 Å	Longer C-Br bonds extend the molecular footprint, affecting pore size in MOFs.
Electronegativity (Pauling)	3.16	2.96	Cl exerts a stronger inductive (-I) effect, theoretically increasing acidity more than Br, though position (4- vs 5-) is critical.
Polarizability ()	2.18 Å ³	3.05 Å ³	Br derivatives exhibit stronger London dispersion forces, often leading to higher melting points and lower solubility.
-Hole Magnitude	Moderate	High	Critical: Br is a superior halogen bond donor, enabling directional $\text{C-Br} \cdots \text{O/N}$ interactions absent in Cl analogs.

Isomer-Specific Physicochemical Data

The position of the halogen relative to the carboxylic acid groups (positions 1,3) dictates the symmetry and packing efficiency.

Compound	CAS No.[1][2] [3][4][5]	Melting Point (°C)	pKa (Predicted)	Solubility Profile
5-Chloroisophthalic acid	2157-39-3	278 – 280 °C	~3.16	Soluble in MeOH, EtOH; Insoluble in water.
5-Bromoisophthalic acid	23351-91-9	276 – 287 °C	~3.14	Lower solubility than Cl-analog; requires hot polar solvents.
4-Chloroisophthalic acid	2845-85-4	293 – 294 °C	~2.90	High melting point due to efficient packing; reduced symmetry.
4-Bromoisophthalic acid	6939-93-1	296 – 302 °C	~2.95	Highest thermal stability in the series; strong intermolecular interactions.

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Key Insight: The 4-substituted isomers consistently exhibit higher melting points than the 5-substituted isomers. This is attributed to the "ortho-effect" where the halogen at position 4 locks the adjacent carboxyl group (position 3) into a specific conformation via intramolecular interactions or steric gearing, reducing conformational entropy in the solid state.

Supramolecular Assembly & Crystal Engineering

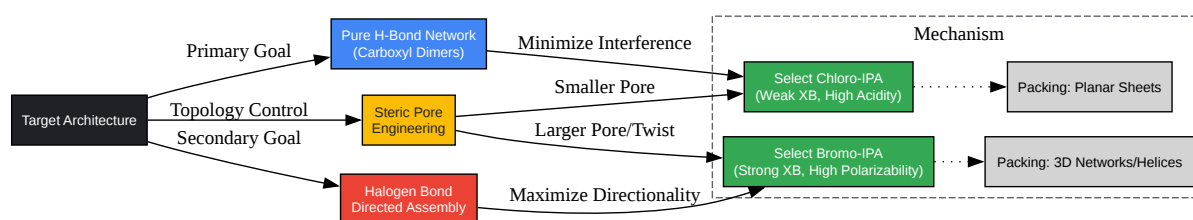
Understanding the non-covalent landscape is essential for designing co-crystals or MOFs.

Hydrogen vs. Halogen Bonding

- Hydrogen Bonding (HB): Both Cl- and Br-IPAs form the classic $R_2^2(8)$ carboxylic acid dimers. However, the hierarchy of secondary interactions differs.
- Halogen Bonding (XB):
 - Chloro-derivatives: Cl is a weak XB donor. Crystal packing is dominated by weak $\text{C-H} \cdots \text{Cl}$ and $\pi \cdots \pi$ stacking. The Cl atom often acts passively to fill space.
 - Bromo-derivatives: Br is a strong XB donor due to a pronounced positive electrostatic potential cap (-hole). 5-Bromoisophthalic acid frequently forms structure-directing $\text{C-Br} \cdots \text{O}$ (carbonyl) contacts, which can compete with or reinforce standard hydrogen bonding networks.

Diagram: Supramolecular Decision Logic

The following diagram illustrates how to select between Cl- and Br-IPAs based on the desired supramolecular outcome.



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Figure 1: Decision logic for selecting halogenated isophthalic acid linkers in crystal engineering.

Experimental Protocols

To ensure reproducibility and high purity, specific protocols for purification and solubility testing are required. The Br-derivatives often require more aggressive solvation conditions.

Protocol A: Differential Recrystallization (Purification)

Purpose: To obtain single crystals suitable for X-ray diffraction (XRD) and remove isomeric impurities.

Reagents:

- Crude 5-Chloroisophthalic acid (5-Cl-IPA) or 5-Bromoisophthalic acid (5-Br-IPA).
- Solvents: Methanol (MeOH), Ethanol (EtOH), Water (Milli-Q), Glacial Acetic Acid.

Workflow:

- Dissolution:
 - For 5-Cl-IPA: Suspend 1.0 g in 20 mL MeOH. Heat to reflux (65°C) until clear.
 - For 5-Br-IPA: Suspend 1.0 g in 25 mL MeOH/THF (1:1) or Glacial Acetic Acid. The lower solubility of the bromo-derivative requires a more polar/protic environment or higher temperatures (reflux at 80-90°C if using acetic acid).
- Filtration: Filter the hot solution through a 0.45 µm PTFE syringe filter to remove insoluble particulates (dust/seeds).
- Crystallization:
 - Slow Evaporation: Allow the filtrate to stand at room temperature (RT) in a semi-covered vial.
 - Anti-solvent Addition: For faster results, add warm water dropwise to the hot alcoholic solution until slight turbidity persists, then cool slowly to 4°C.

- Harvesting: Collect crystals via vacuum filtration. Wash with cold water. Dry in a vacuum oven at 60°C for 4 hours.

Validation Point:

- 5-Cl-IPA: Should appear as white needles/plates. MP: 278-280°C.
- 5-Br-IPA: Should appear as colorless blocks/prisms. MP: ~276-285°C. Note: If MP is <270°C, recrystallize again from Acetic Acid.

Protocol B: Comparative Solubility Screening (Self-Validating)

Purpose: To empirically determine the "solubility gap" between Cl and Br analogs for process scale-up.

- Preparation: Weigh 50 mg of each acid into separate HPLC vials.
- Solvent Addition: Add 1.0 mL of solvent (e.g., MeOH, Acetone, DMF) to each.
- Equilibration: Sonicate for 20 minutes at 25°C.
- Observation:
 - Clear Solution: Soluble.
 - Suspension: Insoluble/Saturated.
- Quantification (Optional): Filter supernatant, dilute, and analyze via UV-Vis (λ_{\max} ~280-290 nm).
 - Expectation: 5-Cl-IPA concentration > 5-Br-IPA concentration in MeOH.

Applications in Drug Discovery & Materials Bioisosterism

In medicinal chemistry, replacing Cl with Br is a strategic "bioisosteric switch."

- **Metabolic Stability:** The C-Br bond is weaker than C-Cl, but the increased lipophilicity (LogP) of the Br-analog can improve membrane permeability.
- **Binding Affinity:** If the binding pocket contains a carbonyl oxygen or aromatic ring, the Br-analog can gain 1-2 kcal/mol binding energy via halogen bonding, which the Cl-analog cannot provide effectively.

Metal-Organic Frameworks (MOFs)

- **Pore Functionalization:** Using 5-Br-IPA allows for post-synthetic modification (PSM). The C-Br bond is more susceptible to Pd-catalyzed cross-coupling (Suzuki-Miyaura) than C-Cl, allowing the MOF pore walls to be functionalized after framework assembly.
- **Gas Sorption:** The heavier Br atom increases the polarizability of the pore surface, often enhancing CO_2 uptake selectivity over N_2 compared to the lighter Cl-analog.

References

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